molecular formula C19H22ClNO5S2 B14442396 (3E)-3-(2-chloro-6-methoxythioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;sulfuric acid CAS No. 77602-64-3

(3E)-3-(2-chloro-6-methoxythioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;sulfuric acid

Cat. No.: B14442396
CAS No.: 77602-64-3
M. Wt: 444.0 g/mol
InChI Key: GRIFEICCZHQXIA-GBDQXREISA-N
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Description

(3E)-3-(2-chloro-6-methoxythioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;sulfuric acid is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a thioxanthene core substituted with a chloro and methoxy group, and a dimethylpropan-1-amine side chain. The presence of sulfuric acid indicates that it is likely in the form of a sulfate salt, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(2-chloro-6-methoxythioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine typically involves multiple steps, starting from the thioxanthene core. The key steps include:

    Halogenation: Introduction of the chloro group at the 2-position of the thioxanthene ring.

    Methoxylation: Introduction of the methoxy group at the 6-position.

    Formation of the Ylidene Group: This involves the formation of the double bond at the 9-position.

    Attachment of the Dimethylpropan-1-amine Side Chain: This step involves the formation of a bond between the thioxanthene core and the dimethylpropan-1-amine side chain.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxanthene core.

    Reduction: Reduction reactions can occur at the double bond in the ylidene group.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of thioxanthene derivatives on biological systems. Its interactions with various biomolecules can provide insights into its potential therapeutic applications.

Medicine

This compound may have potential applications in medicine, particularly in the development of new drugs. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and solubility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3E)-3-(2-chloro-6-methoxythioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets. The chloro and methoxy groups, along with the thioxanthene core, allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Thioxanthene Derivatives: Compounds with similar thioxanthene cores but different substituents.

    Phenothiazine Derivatives: Structurally related compounds with a similar tricyclic core.

Uniqueness

The uniqueness of (3E)-3-(2-chloro-6-methoxythioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine lies in its specific substitution pattern and the presence of the dimethylpropan-1-amine side chain. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

77602-64-3

Molecular Formula

C19H22ClNO5S2

Molecular Weight

444.0 g/mol

IUPAC Name

(3E)-3-(2-chloro-6-methoxythioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;sulfuric acid

InChI

InChI=1S/C19H20ClNOS.H2O4S/c1-21(2)10-4-5-15-16-8-7-14(22-3)12-19(16)23-18-9-6-13(20)11-17(15)18;1-5(2,3)4/h5-9,11-12H,4,10H2,1-3H3;(H2,1,2,3,4)/b15-5+;

InChI Key

GRIFEICCZHQXIA-GBDQXREISA-N

Isomeric SMILES

CN(C)CC/C=C/1\C2=C(C=C(C=C2)OC)SC3=C1C=C(C=C3)Cl.OS(=O)(=O)O

Canonical SMILES

CN(C)CCC=C1C2=C(C=C(C=C2)OC)SC3=C1C=C(C=C3)Cl.OS(=O)(=O)O

Origin of Product

United States

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